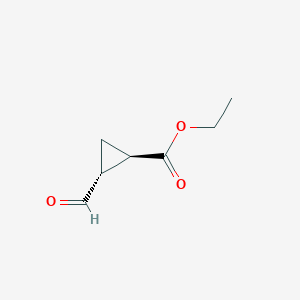
(1R,2R)-Ethyl 2-formylcyclopropanecarboxylate
Descripción general
Descripción
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a formyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. For example, the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized catalytic processes to ensure high yield and selectivity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ethyl (1R,2R)-2-carboxycyclopropane-1-carboxylate.
Reduction: Ethyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclopropane ring
Propiedades
Número CAS |
13949-93-4 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
MDWXTLNIZCHBJE-NTSWFWBYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H]1C=O |
SMILES canónico |
CCOC(=O)C1CC1C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














